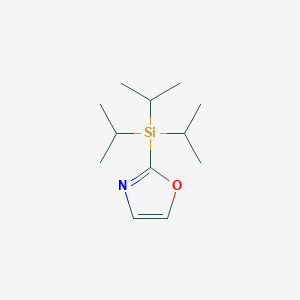

2-Triisopropylsilyloxazole

Descripción

2-Triisopropylsilyloxazole is a silylated oxazole derivative characterized by a triisopropylsilyl (TIPS) group at the 2-position of the oxazole ring. Its synthesis involves the reaction of oxazole derivatives with triisopropylsilyl triflate, which selectively yields the C-silylated product . This compound is notable for its stability under lithiation conditions, enabling regioselective functionalization at the C-5 position . The bulky triisopropylsilyl group serves as a protective moiety, preventing undesired side reactions and facilitating subsequent transformations, such as cross-coupling reactions .

Propiedades

IUPAC Name |

1,3-oxazol-2-yl-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NOSi/c1-9(2)15(10(3)4,11(5)6)12-13-7-8-14-12/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDIANQBYUQMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C1=NC=CO1)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30732463 | |

| Record name | 2-[Tri(propan-2-yl)silyl]-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433332-27-5 | |

| Record name | 2-[Tri(propan-2-yl)silyl]-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[tris(propan-2-yl)silyl]-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 2-Triisopropylsilyloxazole typically involves the reaction of triisopropylsilanol with oxazole. This reaction is carried out in a suitable solvent, often with the aid of a catalyst such as a base or acid to enhance the reaction . The specific conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Análisis De Reacciones Químicas

2-Triisopropylsilyloxazole is known to undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: It can also undergo reduction reactions, although these are less common.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Protecting Group Utility

The primary application of 2-Triisopropylsilyloxazole lies in its function as a C-2 protecting group for oxazoles. The ability to protect the C-2 position allows for subsequent metalation reactions at the 4 and 5 positions without interference. This method has been demonstrated to enable the synthesis of various substituted oxazoles through a straightforward removal of the protecting group under mild conditions.

- Case Study : A study conducted by Miller et al. (2005) illustrated the synthesis of 4- and 5-substituted oxazoles via metalation after regioselective C-2 silyl protection. The researchers successfully demonstrated that the removal of the protecting group could be achieved without harsh conditions, thus simplifying the synthetic pathway for obtaining functionalized oxazoles .

Synthesis of Bioactive Compounds

Beyond its role as a protecting group, this compound can also serve as a precursor in the synthesis of bioactive compounds. The functionalization of oxazoles has implications in drug discovery, particularly in developing new pharmaceuticals targeting various diseases.

- Example : The incorporation of oxazole derivatives into drug candidates has shown promise in treating conditions such as inflammation and bacterial infections due to their biological activity .

Medicinal Chemistry

Research indicates that compounds derived from oxazoles exhibit diverse biological activities, including antibacterial and anti-inflammatory properties. The strategic use of this compound in synthesizing these derivatives can enhance their pharmacological profiles.

Mecanismo De Acción

The mechanism by which 2-Triisopropylsilyloxazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions can lead to changes in cellular function, which may explain its potential therapeutic effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2-Trimethylsilyloxazole

- Synthesis and Stability: Unlike 2-triisopropylsilyloxazole, 2-trimethylsilyloxazole is generated via thermal rearrangement of enol trimethylsilyl ethers. However, its smaller trimethylsilyl (TMS) group offers less steric protection, leading to lower thermal and chemical stability compared to the triisopropylsilyl analogue .

- Reactivity : While both compounds undergo lithiation, the TIPS group in this compound provides enhanced regiocontrol during reactions at C-5, making it more synthetically versatile .

5-Substituted Silyloxazoles (e.g., 5-(Tributylstannyl)-2-triisopropylsilyloxazole)

- Functionalization: The C-5 position of this compound can be modified with organometallic groups, such as tributylstannyl, to form derivatives like 5-(tributylstannyl)-2-triisopropylsilyloxazole. These derivatives are valuable in Stille cross-coupling reactions, enabling the synthesis of complex heterocyclic systems .

- Comparative Reactivity : The combination of TIPS and stannyl groups in this derivative enhances its utility in sequential functionalization, a feature absent in simpler silyloxazoles .

Thiazole Analogues (e.g., 2-Methylthiazole)

- Structural Differences : Replacing the oxygen atom in oxazole with sulfur yields thiazole derivatives like 2-methylthiazole (CAS 3581-87-1, C₄H₅NS). Sulfur’s lower electronegativity increases the nucleophilicity of thiazoles compared to oxazoles, altering their reactivity in electrophilic substitutions .

- Applications : While this compound is used in directed lithiation and cross-coupling, 2-methylthiazole finds applications in pharmaceuticals and agrochemicals due to its bioactivity .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Actividad Biológica

2-Triisopropylsilyloxazole is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its unique silyl group, which enhances its stability and reactivity. The compound's molecular formula is , and it has a molecular weight of approximately 239.4 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties. It interacts with microbial cell walls, disrupting their integrity and leading to cell death. In vitro tests indicate that it is effective against both Gram-positive and Gram-negative bacteria, with varying degrees of potency .

- Anticancer Potential : The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells and modulating key signaling pathways involved in cell proliferation .

- Nucleophilic Catalysis : Its silyl group plays a crucial role in facilitating nucleophilic reactions, making it valuable in synthetic organic chemistry. This characteristic can be leveraged to develop new therapeutic agents .

Antimicrobial Activity Study

In a study evaluating the antibacterial efficacy of various oxazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated:

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| This compound | 25 | 32 |

| Control (Cephalosporin C) | 30 | 16 |

The compound demonstrated a moderate zone of inhibition against S. aureus, indicating potential as an antibacterial agent .

Anticancer Efficacy

A separate study focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

At higher concentrations, the compound significantly reduced cell viability, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis

Comparative studies have also been conducted with other oxazole derivatives to elucidate the unique biological activity of this compound:

| Compound | Antibacterial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 4-Bromo-2-(triisopropylsilyl)oxazole | Low | Moderate |

| 3-(5-Oxazolyl)benzaldehyde | High | Low |

These comparisons highlight the distinctive pharmacological profile of this compound, making it a candidate for further development in both antibacterial and anticancer therapies .

Q & A

Q. What are the key synthetic pathways for preparing 2-triisopropylsilyloxazole, and how can reaction conditions be optimized?

this compound is typically synthesized via silylation of the parent oxazole using triisopropylsilyl (TIPS) reagents. Key steps include:

- Silylation protocols : Use TIPS triflate or chloride in anhydrous solvents (e.g., THF or DCM) under inert atmosphere .

- Optimization variables : Temperature (0–25°C), stoichiometry (1.2–1.5 equivalents of TIPS reagent), and base selection (e.g., 2,6-lutidine to suppress side reactions) .

- Characterization : Monitor by TLC or GC-MS for silyl group incorporation. Yield improvements (>80%) are achieved by slow addition of reagents to minimize exothermic side reactions .

Q. How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?

- NMR analysis : The TIPS group exhibits distinct NMR signals for isopropyl protons (δ 1.0–1.2 ppm) and downfield shifts for oxazole protons (δ 7.5–8.5 ppm) due to electron-withdrawing effects .

- X-ray crystallography : Single-crystal studies confirm silyl group orientation and bond lengths (e.g., Si-O bond ~1.65 Å), critical for validating computational models .

- IR and MS : Confirm absence of hydroxyl groups (no broad ~3200 cm peak) and molecular ion peaks matching theoretical mass .

Q. What are the stability considerations for this compound under common laboratory conditions?

- Hydrolysis sensitivity : The TIPS group is prone to cleavage in protic solvents (e.g., MeOH, HO). Storage in anhydrous DCM or THF at –20°C is recommended .

- Thermal stability : Decomposition occurs above 120°C; DSC/TGA data show exothermic peaks correlating with silyl group degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and guide synthetic modifications?

- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxazole ring’s C2 position is susceptible to functionalization due to high electron density .

- Transition state analysis : Simulate silylation energy barriers to optimize reaction kinetics (e.g., solvent dielectric effects on activation energy) .

- Contradiction resolution : Discrepancies between computed and experimental NMR shifts (e.g., ±3 ppm) may arise from solvent effects or crystal packing; cross-validate with implicit solvent models .

Q. What strategies address contradictions in biological activity data for silylated oxazole derivatives?

- Case study : In anti-proliferative assays, this compound derivatives show inconsistent IC values across cell lines (e.g., 5 µM in HeLa vs. >50 µM in MCF-7).

Q. How can hybrid molecular docking and SAR studies enhance the design of this compound-based inhibitors?

- Docking protocols : Target enzymes (e.g., kinases) with flexible docking algorithms (AutoDock Vina) to account for TIPS group steric bulk .

- SAR insights : Replace TIPS with smaller silyl groups (e.g., TMS) to assess steric vs. electronic contributions to binding affinity .

- Validation : Cross-correlate docking scores (e.g., binding energy ≤ –8 kcal/mol) with in vitro inhibition data .

Methodological Resources

- Synthetic protocols : Refer to Organic & Biomolecular Chemistry for silylation methodologies and crystallographic data .

- Computational tools : Use Gaussian 16 for DFT calculations and Mercury for crystallographic visualization .

- Biological assays : Follow protocols in anti-proliferative studies for quinoxaline-triazole hybrids as a template .

Note: Avoid unreliable sources (e.g., commercial databases); prioritize peer-reviewed journals and NIST data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.